(+/-)-Myristoylcarnitine chloride

Description

BenchChem offers high-quality (+/-)-Myristoylcarnitine chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-Myristoylcarnitine chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

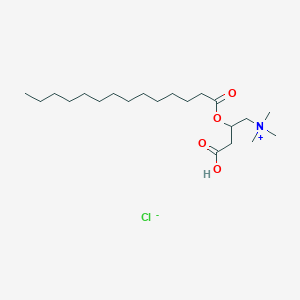

(3-carboxy-2-tetradecanoyloxypropyl)-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGWHMYOGIGWDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14919-38-1 |

Source

|

| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxotetradecyl)oxy]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14919-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Role of (+/-)-Myristoylcarnitine Chloride in Fatty Acid Metabolism: A Technical Guide

Executive Summary

(+/-)-Myristoylcarnitine chloride (Tetradecanoylcarnitine) is a synthetic acylcarnitine ester comprising myristic acid (C14:0) and carnitine.[1][2][3][4][5][6][7][8] While the endogenous metabolite exists exclusively as the L-isomer, the racemic (+/-) chloride salt serves as a critical chemical tool in metabolic research, functioning as a lipophilic mitochondrial substrate and a mass spectrometry standard. Its primary utility lies in probing the integrity of the Carnitine Shuttle , specifically the transition from long-chain to medium-chain

This guide analyzes the physicochemical properties, mechanistic role, and experimental applications of myristoylcarnitine, providing validated protocols for its use in mitochondrial respiration assays and metabolic profiling.

Chemical Identity & Physicochemical Profile[1][3][10][11][12]

Researchers must distinguish between the biologically active L-isomer and the racemic reagent often supplied for in vitro non-stereospecific applications.

| Property | Specification |

| Compound Name | (+/-)-Myristoylcarnitine chloride |

| Synonyms | Tetradecanoylcarnitine; C14-Carnitine |

| CAS Number | 14919-38-1 (Racemic) / 173686-73-2 (L-isomer) |

| Molecular Formula | |

| Molecular Weight | 408.02 g/mol |

| Solubility | Soluble in water (up to 25 mM), Ethanol, DMSO |

| Critical Micelle Conc. | ~50-100 |

Technical Note on Stereochemistry: The (+/-) notation indicates a racemic mixture of L- and D-enantiomers.[1]

-

L-Myristoylcarnitine: The physiological substrate transported by Carnitine-Acylcarnitine Translocase (CACT).[1]

-

D-Myristoylcarnitine: Biologically inert or a competitive inhibitor of carnitine acyltransferases (CPT1/CPT2).[1]

-

Implication: When using the racemate for enzyme kinetics, assume only 50% of the mass is active substrate. High concentrations of the D-isomer may sequester free CoA or inhibit transporters, potentially altering

values.

Mechanistic Role: The Carnitine Shuttle & -Oxidation[1][6]

Myristoylcarnitine represents a pivotal intermediate in the mitochondrial oxidation of long-chain fatty acids (LCFA).[1] Unlike short-chain fatty acids, C14:0 cannot freely diffuse across the inner mitochondrial membrane (IMM).

The Transport Mechanism

-

Activation: Myristic acid is activated to Myristoyl-CoA by Long-chain Acyl-CoA Synthetase (ACSL) on the outer mitochondrial membrane (OMM).[1]

-

Transesterification (CPT1): Carnitine Palmitoyltransferase 1 (CPT1) converts Myristoyl-CoA + L-Carnitine

Myristoylcarnitine + CoA-SH.[1] -

Translocation (CACT): The SLC25A20 transporter (CACT) exchanges cytosolic Myristoylcarnitine for intramitochondrial free carnitine.[1]

-

Re-esterification (CPT2): On the inner face of the IMM, CPT2 reconverts Myristoylcarnitine back to Myristoyl-CoA.

- -Oxidation Entry: Myristoyl-CoA enters the spiral, primarily catalyzed by VLCAD (Very Long-Chain Acyl-CoA Dehydrogenase).[1]

Pathway Visualization

Figure 1: The metabolic trajectory of Myristoylcarnitine through the mitochondrial Carnitine Shuttle.[1][4]

Diagnostic & Analytical Applications[1][11]

Biomarker for FAODs

In clinical metabolomics, elevations of C14-carnitine species are pathognomonic for specific Fatty Acid Oxidation Disorders (FAODs).[1]

-

VLCAD Deficiency: Accumulation of C14:1 (Tetradecenoylcarnitine) is the primary marker, but C14:0 (Myristoylcarnitine) is often elevated secondarily due to pathway backup.

-

LCHAD/MTP Deficiency: Accumulation of 3-hydroxy-C14-carnitine.[1]

Mass Spectrometry Standard

(+/-)-Myristoylcarnitine chloride is used as an internal standard in electrospray ionization tandem mass spectrometry (ESI-MS/MS).[1]

-

Protocol Utility: It allows for the quantification of total acylcarnitines in plasma or dried blood spots.

-

Quantification Logic:

Experimental Protocols

Protocol A: Mitochondrial Respiration Assay (Seahorse XF / Oxygraph)

Objective: To measure the capacity of mitochondria to oxidize medium-to-long chain fatty acids using myristoylcarnitine as a direct substrate, bypassing CPT1 but requiring CACT/CPT2.[1]

Reagents:

-

Isolated Mitochondria (Rat Liver or Muscle) or Permeabilized Cells.[1]

-

Respiration Buffer (MAS): 70 mM Sucrose, 220 mM Mannitol, 10 mM

, 5 mM -

Substrate: (+/-)-Myristoylcarnitine Chloride (Stock: 10 mM in water).[1]

-

Co-substrate: Malate (Stock: 0.5 M).[1]

-

Uncoupler: FCCP.[1]

Workflow:

-

Isolation: Isolate mitochondria via differential centrifugation at

. Resuspend in MAS buffer (approx. 10-20 -

Substrate Addition (State 2):

-

Add Malate (final conc. 2 mM) to spark the TCA cycle.

-

Add (+/-)-Myristoylcarnitine (final conc. 10-20

M).[1] -

Note: Do not exceed 50

M as acylcarnitines can act as detergents and permeabilize the membrane non-specifically.

-

-

ADP Stimulation (State 3):

-

Inject ADP (final conc. 1-4 mM).[1] Observe rapid increase in Oxygen Consumption Rate (OCR).

-

-

Oligomycin (State 4o):

-

Inject Oligomycin (2

M) to inhibit ATP synthase.[1]

-

-

Uncoupling (State 3u):

-

Inject FCCP to determine maximal respiratory capacity.

-

Data Interpretation:

If respiration is observed with Myristoylcarnitine but not with Palmitoyl-CoA + Carnitine, the defect lies in CPT1.[1] If Myristoylcarnitine fails to stimulate respiration, the defect lies in CACT, CPT2, or the

Protocol B: CPT2 Enzyme Activity Assay (Spectrophotometric)

Objective: Determine CPT2 activity by measuring the release of CoA-SH from Myristoyl-CoA (reverse reaction) or formation of CoA-SH from Palmitoyl-CoA (forward).[1] Myristoylcarnitine is the product in the forward reaction, but can be used as substrate in the reverse assay.

Reaction:

Detection:

Free thiol groups (CoA-SH) react with DTNB (Ellman's Reagent) to form TNB- (yellow,

Steps:

-

Buffer: 100 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.1 mM DTNB.

-

Substrate Mix: 50

M Myristoyl-CoA + 5 mM L-Carnitine (Forward) OR 50 -

Initiation: Add 10-50

g mitochondrial protein (freeze-thawed to expose CPT2). -

Measurement: Monitor Absorbance at 412 nm for 5 minutes.

References

-

R&D Systems. (+/-)-Myristoylcarnitine chloride Product Information. Retrieved from

-

Longo, N., et al. (2016).[9] Carnitine transport and fatty acid oxidation. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Retrieved from

-

Knottnerus, S.J., et al. (2018). Disorders of mitochondrial long-chain fatty acid oxidation and the carnitine shuttle. Reviews in Endocrine and Metabolic Disorders. Retrieved from

-

Agilent Technologies. Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Retrieved from

-

Cayman Chemical. Myristoyl-L-carnitine (chloride) Product Insert. Retrieved from

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Myristoyl-DL-carnitine chloride | C21H40ClNO3 | CID 45934135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Nutritional and Hormonal Regulation of Citrate and Carnitine/Acylcarnitine Transporters: Two Mitochondrial Carriers Involved in Fatty Acid Metabolism [mdpi.com]

- 7. The role of carnitine in normal and altered fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. ce.childrenscolorado.org [ce.childrenscolorado.org]

biological functions of myristoylcarnitine as a long-chain acylcarnitine

Executive Summary

Myristoylcarnitine (C14-carnitine) is a specific long-chain acylcarnitine ester that serves as a critical intermediate in mitochondrial fatty acid

This guide synthesizes the biological mechanisms of C14, its pathological toxicity, and field-validated protocols for its quantification and functional assessment in mitochondrial assays.

Part 1: The Bio-Functional Landscape

The Carnitine Shuttle and C14 Specificity

Long-chain fatty acids (LCFAs), such as myristic acid (C14:0), cannot passively diffuse across the inner mitochondrial membrane (IMM). They require the carnitine shuttle system.[1] Myristoylcarnitine is formed when myristoyl-CoA is transesterified by Carnitine Palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane.

Unlike palmitoylcarnitine (C16), which can be metabolized by multiple dehydrogenases with varying efficiencies, C14-carnitine is the specific entry point for the VLCAD enzyme. This makes C14 flux a high-fidelity reporter of VLCAD functional status.

Mechanism of Action: Mitochondrial Entry

-

Activation: Myristic acid is activated to Myristoyl-CoA by Long-chain Acyl-CoA Synthetase (ACSL).

-

Conversion: CPT1 converts Myristoyl-CoA + L-Carnitine

Myristoylcarnitine + CoA. -

Translocation: Carnitine-Acylcarnitine Translocase (CACT/SLC25A20) antiporter moves Myristoylcarnitine into the matrix while exporting free carnitine.

-

Re-esterification: CPT2 reconverts Myristoylcarnitine

Myristoyl-CoA. -

Oxidation: VLCAD initiates the first step of

-oxidation, introducing a double bond to form C14:1-CoA.

Visualization: The C14-Specific Carnitine Shuttle

Caption: The Myristoylcarnitine Shuttle Pathway. C14:0 is activated, transported via CPT1/CACT/CPT2, and specifically oxidized by VLCAD.

Part 2: Pathophysiology & Toxicology

Lipotoxicity and Arrhythmogenesis

Accumulation of myristoylcarnitine is not inert. In ischemic conditions or FAODs, C14-carnitine accumulates in the sarcolemma. Due to its amphiphilic nature (hydrophobic tail + charged head group), it acts as a detergent-like surfactant.

-

Mechanism: It integrates into the cardiomyocyte membrane, altering fluidity and disrupting ion channel function (specifically the Na+/K+ ATPase and L-type Ca2+ channels).

-

Outcome: This leads to cytosolic Calcium overload, Early Afterdepolarizations (EADs), and ventricular tachycardia.

Insulin Resistance

Elevated plasma acylcarnitines, including C14, are early biomarkers of insulin resistance.

-

Mechanism: Incomplete

-oxidation leads to mitochondrial stress. Accumulated C14 species activate Protein Kinase C theta (PKC -

Signaling Block: Activated PKC

phosphorylates the Insulin Receptor Substrate 1 (IRS-1) on serine residues, inhibiting its tyrosine phosphorylation and effectively blocking insulin signaling.

Part 3: Diagnostic Utility (VLCADD)

Myristoylcarnitine (C14) and Tetradecenoylcarnitine (C14:1) are the primary biomarkers for Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD) .

Diagnostic Table: Interpreting C14 Profiles

| Biomarker | Condition: Normal | Condition: VLCADD | Condition: LCHADD | Notes |

| C14:1 (Tetradecenoylcarnitine) | < 0.2 µM | > 1.0 µM (Primary Marker) | Normal / Mild Elevation | Specific to VLCAD block. |

| C14:0 (Myristoylcarnitine) | < 0.3 µM | Elevated | Elevated | Less specific than C14:1. |

| Ratio C14:1 / C12:1 | < 2.0 | > 3.5 | Normal | Differentiates VLCADD from secondary causes. |

| Ratio C14:1 / C16:0 | Low | High | Normal | Used in newborn screening algorithms. |

Note: C14:1 accumulation occurs because VLCAD is required to introduce the double bond at the C2-C3 position. However, in severe deficiency, the upstream C14:0 also backs up.

Part 4: Technical Guide & Protocols

Analytical Methodology: LC-MS/MS Quantification

Objective: Accurate quantification of C14 and C14:1 in plasma/serum, separating isobaric interferences.

Protocol:

-

Sample Prep: Add 10 µL plasma to 100 µL Methanol containing isotopically labeled internal standards (d9-Myristoylcarnitine ).

-

Extraction: Vortex 30s, Centrifuge 10,000xg for 10 min at 4°C to precipitate proteins.

-

Derivatization (Optional but Recommended):

-

Evaporate supernatant under Nitrogen.

-

Add 50 µL 3N HCl in n-Butanol. Incubate 65°C for 15 min. (Forms butyl esters, increasing sensitivity).

-

Evaporate and reconstitute in Mobile Phase (80:20 Acetonitrile:Water).

-

-

LC Separation:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1x50mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes. Critical: Ensure separation of C14:1 from isobaric hydroxy-C12 species.

-

-

MS/MS Detection (MRM Mode):

-

C14:0: Precursor 400.3

Product 85.1 (Non-derivatized) or 456.4 -

C14:1: Precursor 398.3

Product 85.1.

-

Functional Assay: Mitochondrial Flux in Permeabilized Fibers

Objective: To distinguish VLCAD deficiency from other FAO defects using specific substrates. Standard "Palmitate" assays often mask specific defects.

System: Agilent Seahorse XF or Oroboros O2k. Sample: Saponin-permeabilized cardiomyocytes or skeletal muscle fibers (Myofibers).[2][3]

Workflow:

-

Permeabilization: Incubate fibers in Buffer X (containing 50 µg/mL Saponin) for 30 min at 4°C. Wash 3x in respiration buffer (MiR05).

-

Seeding: Plate fibers into XF24 Islet Capture Microplate (requires mesh screen to hold fibers down).

-

Assay Medium: MiR05 Buffer + 1 mM ADP + 2 mM Malate.

-

Substrate Injection Strategy (The "C14 Stress Test"):

-

Injection A (Basal): No substrate.

-

Injection B (Specific Challenge): Inject 20 µM Myristoylcarnitine (Substrate).

-

Control Well: Inject 20 µM Octanoylcarnitine (C8).

-

Rationale: C8 bypasses VLCAD and enters at MCAD. C14 requires VLCAD.

-

-

Injection C (Uncoupler): FCCP (Maximal respiration).

-

Injection D (Inhibitor): Antimycin A (Non-mitochondrial).

-

Interpretation:

-

VLCADD Tissue: Normal response to C8, blunted/absent response to C14 .

-

CPT2 Deficiency: Blunted response to both C14 and Palmitoylcarnitine (C16), but normal response to C8 if CPT2 is bypassed (Note: C8-carnitine usually requires CPT2, so C8-Octanoate free acid is preferred for CPT2 bypass).

Visualization: Experimental Workflow

Caption: Workflow for interrogating VLCAD function using permeabilized fibers and specific C14 substrate injection.

References

-

Knottnerus, S. J. G., et al. (2018). "Metabolism, pathophysiology and dietary treatment of fatty acid oxidation defects." Journal of Inherited Metabolic Disease.

-

McCoin, C. S., et al. (2015). "Acylcarnitines: old actors in a new play." Physiological Reviews.

-

Rauschenberger, J., et al. (2021). "Analytical strategies for the quantification of acylcarnitines in biological fluids." Journal of Chromatography B.

-

Agilent Technologies. (2020). "Seahorse XF Palmitate Oxidation Stress Test Kit User Guide." (Adapted for C14).

-

Violante, S., et al. (2013). "Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid oxidation defects." Biochimica et Biophysica Acta.

Sources

An In-depth Technical Guide to the Mechanism of Action of Myristoylcarnitine in Mitochondrial Beta-Oxidation

This guide provides a comprehensive technical overview of the role and mechanism of myristoylcarnitine as a key intermediate in mitochondrial fatty acid β-oxidation. It is intended for researchers, scientists, and drug development professionals engaged in metabolic studies. We will explore the biochemical pathway, the rationale behind experimental designs for its investigation, and detailed protocols for its functional assessment.

Introduction: The Central Role of Fatty Acid Oxidation

Mitochondrial fatty acid β-oxidation (FAO) is a critical catabolic process responsible for energy production in tissues with high energy demands, such as the heart, skeletal muscle, and liver, particularly during periods of fasting or prolonged exercise.[1][2] This pathway systematically breaks down fatty acids into acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to generate reducing equivalents (NADH and FADH₂) for ATP synthesis via the electron transport chain.[3][4] The entry of long-chain fatty acids into the mitochondrial matrix is a tightly regulated, rate-limiting step, facilitated by the carnitine shuttle system. Myristoylcarnitine, the carnitine ester of myristic acid (a C14:0 saturated fatty acid), is a pivotal substrate in this process. Understanding its mechanism of action is fundamental for diagnosing inborn errors of metabolism and for developing therapeutic strategies for metabolic diseases.[2][5]

Part 1: The Core Mechanism - From Cytosol to Matrix

The journey of a myristoyl group from the cytosol into the mitochondrial matrix for oxidation is a multi-step process orchestrated by the carnitine shuttle. This system is essential as the inner mitochondrial membrane is impermeable to long-chain acyl-CoA esters.[6][7]

-

Activation in the Cytosol : Before transport, myristic acid is activated to its thioester derivative, myristoyl-CoA, by an acyl-CoA synthetase on the outer mitochondrial membrane. This reaction requires ATP and Coenzyme A (CoA).[4]

-

The Carnitine Palmitoyltransferase 1 (CPT1) Reaction : Myristoyl-CoA is then presented to Carnitine Palmitoyltransferase 1 (CPT1), an enzyme embedded in the outer mitochondrial membrane.[8] CPT1 catalyzes the transesterification of the myristoyl group from CoA to L-carnitine, forming myristoylcarnitine and releasing free CoA.[9][10] This step is the primary site of regulation for long-chain FAO; CPT1 is allosterically inhibited by malonyl-CoA, an intermediate of fatty acid synthesis, thus preventing simultaneous synthesis and degradation of fatty acids.[1][11]

-

Translocation into the Matrix : Myristoylcarnitine traverses the mitochondrial intermembrane space and is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT), also known as SLC25A20.[10][12] CACT functions as an antiporter, exchanging one molecule of myristoylcarnitine from the intermembrane space for one molecule of free carnitine from the matrix.[12][13]

-

Reconversion to Myristoyl-CoA : Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase 2 (CPT2), located on the matrix side of the inner mitochondrial membrane, reverses the CPT1 reaction. It transfers the myristoyl group from myristoylcarnitine back to a matrix CoA molecule, regenerating myristoyl-CoA and liberating free carnitine, which is then transported back to the cytosol by CACT.[4][10][14]

This intricate shuttle system ensures that long-chain fatty acids are delivered to the enzymatic machinery of β-oxidation within the mitochondrial matrix.

Diagram: The Carnitine Shuttle for Myristoylcarnitine

Caption: The carnitine shuttle facilitates myristoylcarnitine transport into mitochondria.

Part 2: Mitochondrial β-Oxidation of Myristoyl-CoA

Once regenerated in the matrix, myristoyl-CoA (C14-CoA) enters the β-oxidation spiral, a four-step sequence that is repeated to shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂.[3]

-

Dehydrogenation : Myristoyl-CoA is oxidized by an acyl-CoA dehydrogenase, introducing a double bond between the alpha (C2) and beta (C3) carbons. For a C14 substrate, this reaction is catalyzed by long-chain acyl-CoA dehydrogenase (LCAD) or very-long-chain acyl-CoA dehydrogenase (VLCAD).[6] This step reduces FAD to FADH₂.

-

Hydration : Enoyl-CoA hydratase adds a water molecule across the double bond, forming L-3-hydroxyacyl-CoA.[3]

-

Dehydrogenation : L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, producing 3-ketoacyl-CoA. This reaction reduces NAD⁺ to NADH.[3]

-

Thiolysis : β-ketoacyl-CoA thiolase cleaves the 3-ketoacyl-CoA by reacting with a new CoA molecule. This releases a two-carbon acetyl-CoA unit and a shortened acyl-CoA (lauroyl-CoA, C12-CoA).[15][16]

Lauroyl-CoA then re-enters the spiral for further cycles until the entire fatty acid chain is converted to acetyl-CoA.

Diagram: First Cycle of Myristoyl-CoA β-Oxidation

Caption: The four enzymatic steps in the first cycle of myristoyl-CoA β-oxidation.

Part 3: Experimental Validation & Analysis

To investigate the metabolism of myristoylcarnitine, a series of well-defined experiments are required. The use of myristoylcarnitine as an exogenous substrate is particularly insightful because it bypasses CPT1, the main regulatory checkpoint, allowing for direct assessment of the matrix β-oxidation machinery, CACT, and CPT2 function.[17]

Experimental Workflow Overview

Caption: A generalized workflow for studying myristoylcarnitine metabolism.

Protocol 1: Isolation of Mitochondria from Rodent Liver

This protocol is a standard method for obtaining functional mitochondria, adapted from established procedures.[18][19][20]

Rationale : Differential centrifugation separates organelles based on their size and density. A low-speed spin pellets larger debris and nuclei, while a subsequent high-speed spin pellets mitochondria. The use of specific buffers maintains osmotic balance and mitochondrial integrity.

Materials :

-

Isolation Buffer (MSHE): 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4.

-

BSA (Bovine Serum Albumin), fatty-acid-free.

-

Dounce homogenizer with a loose-fitting pestle.

-

Refrigerated centrifuge.

Procedure :

-

Preparation : Pre-chill all buffers, tubes, and the centrifuge to 4°C. Freshly add BSA to the isolation buffer to a final concentration of 0.5% (w/v).

-

Tissue Homogenization : Euthanize the animal according to approved institutional protocols. Rapidly excise the liver and place it in ice-cold isolation buffer. Mince the tissue finely with scissors.

-

Transfer the minced tissue to a Dounce homogenizer with 10 volumes of isolation buffer. Homogenize with 5-7 slow strokes of the loose-fitting pestle.

-

Differential Centrifugation : a. Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris. b. Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C. The resulting pellet contains the mitochondria. c. Discard the supernatant. Resuspend the mitochondrial pellet gently in 10 mL of isolation buffer (with BSA) and repeat the high-speed spin (10,000 x g for 10 min).

-

Final Wash : Resuspend the pellet in a small volume of isolation buffer without BSA.

-

Quantification : Determine the mitochondrial protein concentration using a standard protein assay (e.g., BCA). Keep the mitochondrial suspension on ice and use within 4-6 hours for functional assays.[20]

Protocol 2: High-Resolution Respirometry for FAO Capacity

This protocol uses an oxygraph (e.g., Oroboros O2k or Agilent Seahorse) to measure oxygen consumption rates (OCR) in isolated mitochondria, providing a direct measure of oxidative phosphorylation (OXPHOS) capacity with myristoylcarnitine as a substrate.[17]

Rationale : By providing specific substrates and inhibitors in a sequential manner (a SUIT protocol), one can dissect the electron transport chain and determine the capacity of mitochondria to oxidize a given fuel. Myristoylcarnitine oxidation requires FADH₂ and NADH production, which donate electrons to Complex II and Complex I, respectively, consuming oxygen in the process. Malate is added as a co-substrate to ensure the TCA cycle can process the acetyl-CoA generated from β-oxidation.

Materials :

-

Isolated mitochondria (from Protocol 1).

-

Respiration Medium (e.g., MiR05).

-

Substrates: Myristoylcarnitine (15 µM), Malate (5 µM).[17]

-

ADP (2.5 mM).

-

Inhibitors: Oligomycin (2.5 µM), FCCP (titration, e.g., 0.5 µM steps), Rotenone (0.5 µM), Antimycin A (2.5 µg/mL).

Procedure :

-

Instrument Setup : Calibrate the oxygen sensors and equilibrate the instrument chambers at 37°C with respiration medium.

-

Mitochondria Addition : Add isolated mitochondria to the chamber (e.g., 0.1-0.2 mg/mL). Allow the signal to stabilize to measure ROUTINE respiration (or LEAK state if no endogenous substrates are present).

-

Substrate Addition (FAO-linked Respiration) : a. Inject Myristoylcarnitine and Malate . This measures the LEAK state respiration supported by FAO (State 2 or L), where oxygen consumption is driven by the proton leak across the inner membrane.

-

State 3 Respiration (OXPHOS Capacity) : a. Inject ADP to stimulate ATP synthesis. The resulting sharp increase in OCR represents the maximal coupled respiration supported by myristoylcarnitine (State 3 or P). This is the primary measure of the pathway's capacity.

-

LEAK Respiration (Oligomycin) : a. Add Oligomycin , an ATP synthase inhibitor. The remaining OCR is due to proton leak and represents the Oligomycin-induced LEAK state (LOmy).

-

Electron Transfer System (ETS) Capacity : a. Titrate FCCP , a protonophore that uncouples respiration from ATP synthesis. This stimulates the ETS to work at its maximum capacity (E), revealing the upper limit of FAO-driven electron transfer.

-

System Inhibition : a. Add Rotenone (Complex I inhibitor) followed by Antimycin A (Complex III inhibitor) to shut down ETS activity and measure residual oxygen consumption (ROX), which is non-mitochondrial.

Data Presentation and Interpretation

| Respiratory State | Description | Substrates/Inhibitors Added | Mechanistic Insight |

| LEAK (L) | State 2 respiration | Myristoylcarnitine + Malate | Measures proton leak across the inner membrane with FAO substrates. |

| OXPHOS (P) | State 3 respiration | + ADP | Maximal capacity of coupled respiration (ATP synthesis) fueled by myristoylcarnitine. |

| ETS (E) | Uncoupled respiration | + FCCP | Maximum capacity of the electron transfer system to utilize electrons from myristoylcarnitine oxidation. |

| ROX | Residual O₂ Consumption | + Antimycin A | Non-mitochondrial oxygen consumption; used for baseline correction. |

Protocol 3: Acylcarnitine Profiling by Tandem Mass Spectrometry (LC-MS/MS)

This protocol quantifies the flux through the β-oxidation pathway by measuring the disappearance of the C14 substrate and the appearance of shorter-chain acylcarnitine products.[9][21][22]

Rationale : As myristoyl-CoA (C14) is processed through β-oxidation, it is converted into shorter acyl-CoAs (C12, C10, C8, etc.). These intermediates can be transesterified back to carnitine by matrix carnitine acyltransferases, forming a pool of acylcarnitines that reflects the activity of the β-oxidation enzymes. LC-MS/MS provides the high sensitivity and specificity needed to identify and quantify these different acylcarnitine species.[23]

Materials :

-

Mitochondrial incubation setup (as in Protocol 2, but can be done in tubes).

-

Stable isotope-labeled internal standards (e.g., D3-myristoylcarnitine).[21][22]

-

Methanol for protein precipitation/extraction.

-

LC-MS/MS system with electrospray ionization (ESI).

Procedure :

-

Mitochondrial Incubation : Incubate isolated mitochondria under conditions similar to the respirometry assay (respiration buffer, 37°C) with myristoylcarnitine and malate. Initiate the reaction by adding ADP.

-

Time-Course Sampling : At various time points (e.g., 0, 2, 5, 10 minutes), take an aliquot of the mitochondrial suspension and immediately quench the reaction by adding it to ice-cold methanol containing the internal standards.

-

Sample Preparation : a. Vortex the sample vigorously to precipitate protein and extract metabolites. b. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet debris. c. Transfer the supernatant to a new tube and dry it under nitrogen or in a vacuum concentrator. d. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis : a. Separate the acylcarnitines using liquid chromatography (e.g., C18 reverse-phase column). b. Detect and quantify the acylcarnitines using tandem mass spectrometry, often in precursor ion scanning mode for a common fragment ion (m/z 99 for butylated derivatives or m/z 85 for underivatized) or using Multiple Reaction Monitoring (MRM).[22]

-

Data Analysis : Quantify the concentration of myristoylcarnitine (C14), lauroylcarnitine (C12), decanoylcarnitine (C10), octanoylcarnitine (C8), and so on, at each time point relative to the internal standards. Plot the concentration of each species over time to visualize the metabolic flux.

Conclusion

Myristoylcarnitine is not merely a passive intermediate but a key substrate that directly fuels the mitochondrial β-oxidation spiral, bypassing the primary regulatory control point of CPT1. Its mechanism of action involves a coordinated transport and enzymatic conversion process that delivers the C14 myristoyl group to the matrix for catabolism. The experimental approaches detailed herein—high-resolution respirometry and mass spectrometry-based metabolite profiling—provide a robust framework for quantifying the efficiency of this pathway. A thorough understanding of myristoylcarnitine metabolism is indispensable for advancing our knowledge of cellular bioenergetics and for dissecting the pathophysiology of metabolic diseases.

References

-

Millington, D. S., Kodo, N., Norwood, D. L., & Roe, C. R. (1990). Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. PubMed. [Link]

-

Beta oxidation. Wikipedia. [Link]

-

High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. SCIEX. [Link]

-

Beta oxidation of myristoyl-CoA to lauroyl-CoA. PubChem. [Link]

-

Kersten, S. (2010). Regulatory enzymes of mitochondrial β‐oxidation as targets for treatment of the metabolic syndrome. Obesity Reviews. [Link]

-

Acylcarnitine Analysis by Tandem Mass Spectrometry. PubMed. [Link]

-

Fillmore, N., Alrob, O. A., & Lopaschuk, G. D. (2019). Fatty Acid beta-Oxidation. AOCS Lipid Library. [Link]

-

Kumar, A., & Singh, S. (2018). Beta (β)-Oxidation of Fatty Acid and its associated Disorders. International Journal of Clinical Biochemistry and Research. [Link]

-

Al-Zaid, B., & Al-Jassar, A. (2018). Measurement of β-oxidation capacity of biological samples by respirometry: a review of principles and substrates. American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

Beta oxidation of Fatty Acid: Steps, Uses, Diagram. Microbe Notes. [Link]

-

Garcia-Weiher, J., et al. (2021). Isolation of mitochondria from mouse tissues for functional analysis. Methods in Molecular Biology. [Link]

-

Beta oxidation of myristoyl-CoA to lauroyl-CoA. Reactome Pathway Database. [Link]

-

Schematic representation of the mitochondrial fatty acid... ResearchGate. [Link]

-

Beta oxidation of myristoyl-CoA to lauroyl-CoA. Reactome Pathway Database. [Link]

-

Wanders, R. J. A., Visser, G., van den Brink, D. M., & Wijburg, F. A. (2010). The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results. Journal of Inherited Metabolic Disease. [Link]

-

Clayton, D. A., & Shadel, G. S. (2014). Isolation of mitochondria from cells and tissues. Cold Spring Harbor Protocols. [Link]

-

Divakaruni, A. S., et al. (2021). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Journal of Visualized Experiments. [Link]

-

Garcia-Weiher, J., et al. (2022). Isolation of Mitochondria from Mouse Skeletal Muscle for Respirometric Assays. Journal of Visualized Experiments. [Link]

-

Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Agilent. [Link]

-

Domínguez, R., et al. (2014). A REVIEW OF ANALYTICAL METHODS MEASURING LIPID OXIDATION STATUS IN FOODS: A CHALLENGING TASK. DADUN. [Link]

-

Belanger, M. P., et al. (2016). Methods for the Determination of Rates of Glucose and Fatty Acid Oxidation in the Isolated Working Rat Heart. Journal of Visualized Experiments. [Link]

-

Beta oxidation of myristoyl-CoA to lauroyl-CoA Gene Set. Ma'ayan Lab. [Link]

-

Method for Quantifying Oxidized Fatty Acids in Food Samples Using Ultra-High Pressure Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature Experiments. [Link]

-

Beta oxidation of myristoyl-CoA to lauroyl-CoA. Monarch Initiative. [Link]

-

van Eunen, K., et al. (2013). Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload. PLoS Computational Biology. [Link]

-

Derks, T. G. J., et al. (2013). Regulation of mitochondrial fatty acid β-oxidation in human: what can we learn from inborn errors of metabolism? Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

-

Carnitine palmitoyltransferase I. Wikipedia. [Link]

-

The Role of the Carnitine System in Human Metabolism. ResearchGate. [Link]

-

Arduini, A., et al. (1993). Role of carnitine and carnitine palmitoyltransferase as integral components of the pathway for membrane phospholipid fatty acid turnover in intact human erythrocytes. Journal of Biological Chemistry. [Link]

-

Rufer, A. C., et al. (2009). Structural insight into function and regulation of carnitine palmitoyltransferase. Cellular and Molecular Life Sciences. [Link]

-

Adeva-Andany, M. M., et al. (2021). Carnitine in Mitochondrial Fatty Acid Transport and β-Oxidation. Encyclopedia.pub. [Link]

-

Carnitine palmitoyltransferase – Knowledge and References. Taylor & Francis Online. [Link]

-

The Mitochondrial Carnitine Acyl-carnitine Carrier (SLC25A20): Molecular Mechanisms of Transport, Role in Redox Sensing and Inte. CNR-IRIS. [Link]

-

Carnitine shuttle. Reactome Pathway Database. [Link]

-

The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. PMC. [Link]

-

Mitochondrial control of fuel switching via carnitine biosynthesis. bioRxiv. [Link]

-

Computational assessment of the relationship between metabolism and histone methylation in cancer cells. PLOS. [Link]

-

Acyl-Carnitines Exert Positive Effects on Mitochondrial Activity under Oxidative Stress in Mouse Oocytes: A Potential Mechanism Underlying Carnitine Efficacy on PCOS. MDPI. [Link]

-

Mitochondrial control of fuel switching via carnitine biosynthesis. bioRxiv. [Link]

-

Mechanistic insights into impaired β-oxidation and its role in mitochondrial dysfunction. BINASSS. [Link]

-

Effects of propionyl-L-carnitine on isolated mitochondrial function in the reperfused diabetic rat heart. PubMed. [Link]

Sources

- 1. globalscienceresearchjournals.org [globalscienceresearchjournals.org]

- 2. Regulation of mitochondrial fatty acid β-oxidation in human: what can we learn from inborn fatty acid β-oxidation deficiencies? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta oxidation - Wikipedia [en.wikipedia.org]

- 4. aocs.org [aocs.org]

- 5. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 9. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. iris.cnr.it [iris.cnr.it]

- 13. Mitochondrial control of fuel switching via carnitine biosynthesis | bioRxiv [biorxiv.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Beta oxidation of myristoyl-CoA to lauroyl-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Reactome | Beta oxidation of myristoyl-CoA to lauroyl-CoA [reactome.org]

- 17. journals.physiology.org [journals.physiology.org]

- 18. escholarship.org [escholarship.org]

- 19. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. agilent.com [agilent.com]

- 21. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]

- 22. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. sciex.com [sciex.com]

Technical Guide: Solubility and Stability of (+/-)-Myristoylcarnitine Chloride

This guide details the physicochemical behavior, solubilization strategies, and stability profiles of (+/-)-myristoylcarnitine chloride. It is designed for researchers utilizing this compound in metabolic profiling, mitochondrial toxicity assays, and drug delivery systems.

Executive Summary

(+/-)-Myristoylcarnitine chloride (C14-carnitine) is a zwitterionic, amphiphilic acylcarnitine comprising a 14-carbon saturated fatty acid chain esterified to a quaternary ammonium carnitine headgroup. While the L-isomer is the biologically active enantiomer involved in mitochondrial fatty acid

Key Technical Parameters:

-

Molecular Formula:

-

Molecular Weight: 408.02 g/mol

-

Physical State: White to off-white crystalline solid (hygroscopic).

-

Primary Solvents: Ethanol, DMSO, Water (micellar).

-

Critical Instability: Ester hydrolysis at pH > 8.5.[1]

Chemical Foundation & Amphiphilicity

The solubility profile of myristoylcarnitine is dictated by its amphiphilic structure . The molecule possesses a highly polar, charged headgroup (quaternary amine and carboxylic acid) and a hydrophobic myristoyl tail (C14).

Structural Analysis

-

Headgroup: Highly water-soluble; responsible for the compound's high solubility in aqueous buffers compared to non-ionic lipids.

-

Tail: Hydrophobic C14 chain drives self-assembly into micelles above the Critical Micelle Concentration (CMC).

-

Linker: The ester bond connecting the tail and headgroup is the "Achilles' heel" regarding stability, susceptible to nucleophilic attack (hydrolysis).

Racemate vs. Enantiomer

-

(+/-)-Racemate: Contains both D- and L-isomers. Physically, the solubility and CMC are nearly identical to the pure L-isomer in achiral solvents (water, DMSO).

-

L-Isomer: The biological substrate for Carnitine Palmitoyltransferase (CPT).

-

Note: This guide applies to the chloride salt of the racemate, which generally exhibits higher aqueous solubility than the inner salt (zwitterion) forms due to the ionic dissociation of the chloride counterion.

Solubility Profile & Formulation Strategy

Solvent Compatibility Table

Quantitative solubility limits are critical for preparing stock solutions.

| Solvent | Solubility Limit (approx.)[2] | Molarity (approx.) | Comments |

| Ethanol | ~20 mg/mL | ~49 mM | Recommended for Stock. Evaporates easily; biologically compatible in small volumes. |

| DMSO | ~14 mg/mL | ~34 mM | Recommended for Stock. Excellent solvency, but hygroscopic nature can accelerate hydrolysis if wet. |

| DMF | ~20 mg/mL | ~49 mM | Good solubility, but often toxic to biological systems. |

| Water / PBS | ~10 mg/mL (25 mM)* | ~25 mM | Above CMC. Forms clear micellar solutions. Kinetics of dissolution are slow; requires vortexing/warming. |

Critical Micelle Concentration (CMC)

Understanding the CMC is vital for assay design. Below the CMC, the molecule exists as monomers; above it, it forms micelles.

-

Estimated CMC (C14): ~40 – 100 µM (0.04 – 0.1 mM).

-

Context: The CMC of the longer chain Stearoylcarnitine (C18) is ~10–25 µM.[3] As chain length decreases, CMC increases.

-

-

Implication: At standard stock concentrations (mM range), myristoylcarnitine exists as micelles. When diluted into cell culture media (often µM range), it may demicellize into monomers, altering its bioavailability and membrane interaction kinetics.

Protocol: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution stable for long-term storage.

-

Weighing: Weigh 4.08 mg of (+/-)-myristoylcarnitine chloride.

-

Precaution: Handle rapidly; the chloride salt is hygroscopic.

-

-

Solubilization: Add 1.0 mL of high-grade, anhydrous DMSO or Ethanol .

-

Why Anhydrous? Water traces in DMSO promote hydrolysis during freeze-thaw cycles.

-

-

Mixing: Vortex for 30 seconds. Sonicate for 1 minute if visible particles remain.

-

Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

-

Storage: Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

Stability Profile

Chemical Hydrolysis (The Primary Degradation Pathway)

The ester linkage is thermodynamically unstable in the presence of water and base.

-

Mechanism: Hydroxide ions (OH⁻) attack the carbonyl carbon of the ester group, cleaving the molecule into Carnitine and Myristic Acid .

-

pH Sensitivity:

-

pH 3.0 – 7.0: Stable. Hydrolysis is negligible at room temperature.

-

pH 7.4 (Physiological): Slow hydrolysis (weeks). Acceptable for acute assays (<24 hours).

-

pH > 8.5: Rapid hydrolysis.[4] Half-life decreases to minutes/hours.

-

Visualization: Hydrolysis Pathway

The following diagram illustrates the degradation mechanism and the impact of pH.

Caption: Mechanism of base-catalyzed ester hydrolysis. Stability is compromised significantly in alkaline environments.

Thermal Stability[5]

-

Solid State: Stable at -20°C for years.[2]

-

Aqueous Solution (RT): ~10–15% degradation over 24–48 hours at neutral pH.

-

Aqueous Solution (37°C): Degradation accelerates. Ensure buffers are pH-stabilized (e.g., HEPES/MOPS) rather than simple bicarbonate which can drift alkaline.

Experimental Workflow: Aqueous Formulation

When introducing the hydrophobic stock into an aqueous system (e.g., cell culture), precipitation is a risk.

Caption: Protocol for diluting organic stocks into aqueous buffers to ensure homogeneity.

Protocol Notes:

-

"Spiking": Never add water to the DMSO stock. Always add the DMSO stock into the stirring aqueous buffer. This prevents transient high-concentration pockets that precipitate the lipid.

-

Solvent Limit: Keep final DMSO/Ethanol concentration < 0.5% (v/v) to avoid solvent toxicity in biological assays.

References

- Reuter, S.E., et al. (2005). "Impact of haemodialysis on individual endogenous plasma acylcarnitine concentrations in end-stage renal disease." Annals of Clinical Biochemistry.

- Marsh, D. (2013). Handbook of Lipid Bilayers, 2nd Edition. CRC Press. (Source for CMC trends of acyl chains).

-

PubChem. Myristoylcarnitine Compound Summary. National Library of Medicine. Available at: [Link]

-

Ostergaard, J., & Larsen, C. (2007).[5] "Bioreversible Derivatives of Phenol... Stability as a function of pH." ResearchGate. (Mechanistic reference for ester hydrolysis kinetics).

Sources

The Myristoyl Pivot: Technical Analysis of Myristoylcarnitine (C14:0) vs. Other Acylcarnitines

[1][2][3][4][5]

Executive Summary

Myristoylcarnitine (C14:0) represents a critical metabolic inflection point in the acylcarnitine profile. Unlike short-chain (C2–C5) species which are water-soluble and metabolically ubiquitous, or very-long-chain species (>C20) which require peroxisomal shortening, C14:0 is the specific entry substrate for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) .

This guide delineates C14:0 from its analogs based on three technical pillars:

-

Physicochemical Toxicity: Its amphiphilic nature allows it to act as a mitochondrial surfactant, unlike inert short-chain esters.

-

Enzymatic Specificity: It serves as the primary biomarker for VLCAD deficiency, distinct from MCAD (C8) or SCAD (C4) markers.

-

Analytical Behavior: It requires specific chromatographic considerations in LC-MS/MS to resolve from unsaturated analogs (C14:1), which are often clinically more significant.

Physicochemical & Structural Distinctions

The primary difference between myristoylcarnitine and shorter acylcarnitines (e.g., Acetylcarnitine C2, Octanoylcarnitine C8) lies in its Critical Micelle Concentration (CMC) and membrane interaction.

Hydrophobicity and The "Detergent Effect"

While Acetylcarnitine (C2) is highly polar and cytosolic, C14:0 possesses a significant hydrophobic tail (14 carbons).

-

Mechanism: At pathological concentrations (accumulated during ischemia or FAO disorders), C14:0 and C16:0 acylcarnitines partition into the mitochondrial inner membrane.

-

Toxicity: They act as zwitterionic detergents, stabilizing the open state of the Mitochondrial Permeability Transition Pore (mPTP) . This leads to depolarization and cell death, a toxicity profile not seen in C2 or C4 species [1].

| Feature | Acetylcarnitine (C2) | Octanoylcarnitine (C8) | Myristoylcarnitine (C14) |

| Solubility | Highly Water Soluble | Amphiphilic (Balanced) | Lipophilic (Surfactant-like) |

| Transport | Carnitine/Acylcarnitine Translocase (CACT) | CACT (can bypass CPT1 slightly) | Strictly CPT1 Dependent |

| Toxicity | Non-toxic | Low Toxicity | High (Arrhythmogenic) |

| Enzyme | CAT / CRAT | MCAD | VLCAD / LCAD |

Metabolic Enzymology & Signaling

The accumulation of C14:0 (and its unsaturated counterpart C14:1) is the diagnostic hallmark of VLCAD deficiency. This distinguishes it from C8 accumulations (indicative of MCAD deficiency).

The VLCAD Gateway

Fatty acid oxidation is a chain-shortening spiral. C14 is unique because it is the chain length where the Very Long-Chain enzyme (VLCAD) hands off the substrate to the Medium-Chain enzyme (MCAD).

-

Logic: If VLCAD is defective, the spiral halts at C14.

-

Biomarker Nuance: While C14:0 is elevated, the dehydrogenation step introduces a double bond. Therefore, in VLCAD deficiency, C14:1 (Tetradecenoylcarnitine) is often the more sensitive marker than C14:0, necessitating chromatographic separation [2].

Pathway Visualization

The following diagram illustrates the specific block at VLCAD that isolates C14 from the downstream C8 and C2 pools.

Figure 1: The Metabolic Bottleneck. C14 accumulation occurs when VLCAD fails to process Myristoyl-CoA, forcing a reverse flux via CPT2 into Myristoylcarnitine.

Analytical Methodology: LC-MS/MS

As an Application Scientist, relying on "total acylcarnitine" assays is insufficient. You must employ Flow Injection Analysis (FIA) or LC-MS/MS with specific derivatization to maximize sensitivity for long-chain species like C14.

The Derivatization Imperative

While C2 and C8 ionize reasonably well in their free acid form, C14:0 and C14:1 benefit significantly from Butanol Derivatization .

-

Why? Butylation converts the carboxylic acid to a butyl ester. This increases the hydrophobicity (improving desolvation in ESI source) and forces a dominant precursor ion formation

. -

Mass Shift: Free C14:0 (

316)

Experimental Protocol: Butyl-Ester Acylcarnitine Profiling

This protocol is the gold standard for differentiating C14 species in plasma or Dried Blood Spots (DBS).

Reagents:

-

Internal Standard (IS): Deuterated C14:0-d9 (Cambridge Isotope Labs).

-

Derivatizing Agent: 3N HCl in n-Butanol.[1]

Step-by-Step Workflow:

-

Extraction:

-

Punch 3mm DBS or aliquot 10

L plasma. -

Add 100

L Methanol containing IS mixture (C14:0-d9 final conc: 0.05 -

Logic: Methanol precipitates proteins while extracting acylcarnitines.

-

Centrifuge (2000 x g, 5 min). Transfer supernatant.

-

-

Evaporation:

-

Dry supernatant under

stream at 40°C. -

Critical: Sample must be completely dry; residual water inhibits butylation.

-

-

Derivatization:

-

Add 50

L 3N HCl in n-Butanol . -

Incubate at 65°C for 15 minutes .

-

Causality: Acid catalysis esterifies the carboxyl group. 65°C is optimal; higher temps degrade unsaturated species (C14:1).

-

-

Reconstitution:

-

Evaporate excess reagent under

. -

Reconstitute in 100

L Acetonitrile:Water (80:20).

-

-

MS/MS Acquisition (MRM Mode):

-

Precursor Scan: 85 Da (characteristic fragment of the carnitine backbone).

-

Target Transitions:

-

C14:0 Butyl:

-

C14:1 Butyl:

-

C14:0-d9 (IS):

-

-

Analytical Logic Flow

Figure 2: Butyl-Esterification Workflow.[2] The derivatization step is critical for stabilizing long-chain acylcarnitines and enhancing ESI response.

Clinical & Research Applications

Drug Development (Mitochondrial Toxicity)

In pharmaceutical screening, an elevation of C14:0 in hepatocyte culture (e.g., HepG2) indicates that a drug candidate is inhibiting VLCAD or the CPT2 system.

-

Interpretation: If C2 decreases while C14 increases, the drug blocks

-oxidation entry. This is a "stop/go" safety signal for cardiotoxicity [3].

Newborn Screening

C14:1 is the primary marker, but the C14:1 / C2 ratio is the calculated metric used to reduce false positives.

-

Why? Stress or fasting can elevate all acylcarnitines. However, in VLCAD deficiency, C14 rises disproportionately to Acetylcarnitine (C2), which stays low due to lack of flux.

References

-

Knottnerus, S. J., et al. (2018). Metabolism, pathophysiology and dietary treatment of fatty acid oxidation defects.[3] Reviews in Endocrine and Metabolic Disorders. Link

-

Primassin, S., et al. (2010). Comprehensive profiling of acylcarnitines for the diagnosis of fatty acid oxidation disorders.[4] Clinical Chemistry.[2][1][5][6] Link

-

Dykens, J. A., & Will, Y. (2007).[7] The significance of mitochondrial toxicity testing in drug development.[7][8] Drug Discovery Today.[7] Link

-

McCoin, C. S., et al. (2015). Acylcarnitines: old biomarkers, new possibilities. Analytical Biochemistry.[6] Link

Sources

- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 2. msacl.org [msacl.org]

- 3. Long-Chain Fatty Acids Disorders: Biomarker Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]

- 4. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

- 7. The significance of mitochondrial toxicity testing in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

myristoylcarnitine involvement in carnitine shuttle mechanism

Shuttle Mechanisms, Mitochondrial Kinetics, and Biomarker Utility

Executive Summary

Myristoylcarnitine (C14-carnitine) represents a critical intermediate in the mitochondrial β-oxidation of long-chain fatty acids (LCFAs). Unlike short- and medium-chain fatty acids (

In drug development and clinical diagnostics, C14-carnitine is not merely a metabolite; it is a sentinel biomarker. Its accumulation is the primary biochemical hallmark of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency and a sensitive indicator of off-target mitochondrial toxicity in pre-clinical drug safety screening. This guide details the mechanistic pathway of C14 transport, the kinetic bottlenecks that lead to its accumulation, and validated protocols for its quantification.

Mechanistic Architecture: The CPT1-CACT-CPT2 Axis

The transport of myristic acid (C14:0) and its unsaturated congeners (e.g., C14:1) from the cytosol to the mitochondrial matrix is a tightly regulated, three-step enzymatic process.

2.1 Activation and Conversion (The CPT1 Checkpoint)

Before entering the shuttle, free myristic acid is activated to Myristoyl-CoA by Long-chain Acyl-CoA Synthetase (ACSL) on the outer mitochondrial membrane (OMM).

-

Location: Outer Mitochondrial Membrane (Cytosolic face).

-

Reaction: Myristoyl-CoA + L-Carnitine ⇌ Myristoylcarnitine + CoA-SH

-

Kinetic Note: CPT1 is the rate-limiting step for LCFA oxidation.[1] It is allosterically inhibited by Malonyl-CoA. While CPT1 has highest affinity for C16 (Palmitoyl), it efficiently catalyzes C14 species.

2.2 Translocation (The CACT Antiporter)

Myristoylcarnitine is an amphiphilic zwitterion that cannot diffuse across the Inner Mitochondrial Membrane (IMM).

-

Transporter: Carnitine-Acylcarnitine Translocase (CACT / SLC25A20).

-

Mechanism: Electrogenic antiport.

-

Action: Imports 1 molecule of Myristoylcarnitine into the matrix while simultaneously exporting 1 molecule of free L-carnitine to the intermembrane space.

2.3 Reconversion (The CPT2 Interface)

Once in the matrix, the acyl group must be transferred back to CoA to enter β-oxidation.

-

Enzyme: Carnitine Palmitoyltransferase 2 (CPT2).

-

Location: Inner Mitochondrial Membrane (Matrix face).

-

Reaction: Myristoylcarnitine + CoA-SH ⇌ Myristoyl-CoA + L-Carnitine

2.4 The VLCAD Bottleneck (The Fate of C14)

This is the critical differentiation point. Myristoyl-CoA (C14:0-CoA) is a substrate for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) .

-

VLCAD Function: Dehydrogenates C14-C20 acyl-CoAs.

-

Pathology: If VLCAD is deficient or inhibited (e.g., by a drug candidate), C14-CoA cannot be processed. It back-converts via CPT2 and CACT, leading to a massive accumulation of Myristoylcarnitine (C14) and Tetradecenoylcarnitine (C14:1) in the plasma.

Pathway Visualization

The following diagram illustrates the C14 shuttle mechanism and the specific block at VLCAD that results in marker accumulation.

Caption: The C14 Carnitine Shuttle. Note the critical role of VLCAD. Blockage at VLCAD causes retrograde accumulation of Myristoylcarnitine.

Biomarker Specificity & Pathology

4.1 C14:0 vs. C14:1 (The Specificity Rule)

While "Myristoylcarnitine" generally refers to the C14:0 species, the C14:1 (Tetradecenoylcarnitine) species is the gold-standard biomarker for VLCAD deficiency.

-

C14:1 Origin: Derived from the partial oxidation of longer-chain unsaturated fatty acids (e.g., Oleic acid, C18:1). When VLCAD is non-functional, the breakdown of C18:1 halts at C14:1.

-

Diagnostic Ratios: To reduce false positives (common in newborn screening), the ratio of C14:1/C2 (Acetylcarnitine) or C14:1/C16 is used. A C14:1 level > 1 µmol/L is strongly suggestive of VLCAD deficiency.[3]

4.2 Mitochondrial Toxicity in Drug Development

Drug candidates that inhibit mitochondrial respiration or fatty acid oxidation (FAO) often cause a secondary accumulation of acylcarnitines.

-

Mechanism: Drugs acting as uncouplers or CPT inhibitors (like Etomoxir) alter the acylcarnitine profile.

-

Toxicity: High levels of long-chain acylcarnitines (C14, C16) are amphiphilic and arrhythmogenic . They accumulate in the sarcolemma, altering ion channel function (specifically K+ and Ca2+ currents), leading to fatal arrhythmias—a key safety endpoint in cardiotoxicity screening.

Experimental Protocols

Protocol A: LC-MS/MS Quantification (Underivatized)

Rationale: Traditional butyl-ester derivatization is time-consuming and prone to hydrolysis.[4] Modern high-sensitivity instruments (e.g., Sciex 7500) allow direct quantification.

Materials:

-

Internal Standards: Isotopically labeled carnitine mix (e.g., C14:0-d9-carnitine).

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Column: HILIC or C18 (e.g., Raptor ARC-18).

Workflow:

-

Extraction: Add 10 µL plasma to 90 µL Methanol containing Internal Standards.

-

Precipitation: Vortex for 30s, Centrifuge at 10,000 x g for 10 min (4°C).

-

Supernatant: Transfer 50 µL supernatant to a fresh vial; dilute 1:1 with Mobile Phase A.

-

LC Gradient:

-

0-1 min: 5% B

-

1-5 min: Ramp to 95% B

-

5-7 min: Hold 95% B

-

7.1 min: Re-equilibrate.

-

-

MS Detection: Operate in MRM mode.

-

C14:0 Transition: 372.3 -> 85.1 (Precursor -> Product).

-

C14:1 Transition: 370.3 -> 85.1.

-

Protocol B: In Vitro Flux Assay (Fibroblasts)

Rationale: To confirm functional block in FAO (e.g., verifying a VUS in ACADVL gene).

-

Culture: Grow patient fibroblasts in DMEM + 10% FBS.

-

Loading: Incubate cells with [13C]-Palmitic Acid (C16) bound to BSA for 72 hours.

-

Harvest: Collect media.

-

Analysis: Analyze media by LC-MS/MS for acylcarnitines.

-

Interpretation:

-

Normal: Even distribution of C16, C14, C12, C10, C8, C2.

-

VLCAD Deficient: Distinct spike in [13C]-C14:1 and [13C]-C14:0 species, with very low C12/C10/C8.

-

Data Summary & Interpretation

| Analyte | Chain Length | Normal Range (Plasma) | VLCAD Deficiency | Drug-Induced Mitotox |

| Myristoylcarnitine | C14:0 | < 0.3 µmol/L | Elevated (0.5 - 2.0 µmol/L) | Elevated |

| Tetradecenoylcarnitine | C14:1 | < 0.2 µmol/L | High (> 1.0 µmol/L) | Variable |

| Palmitoylcarnitine | C16:0 | 0.5 - 2.5 µmol/L | Normal / Mildly Elevated | Elevated (CPT2 block) |

| Ratio | C14:1 / C2 | < 0.013 | > 0.02 | N/A |

Note: Reference ranges are method-dependent. Always validate with local controls.

References

-

Disorders of the Mitochondrial Carnitine Shuttle. McGraw Hill Medical. Source:

-

Using the C14:1/Medium-Chain Acylcarnitine Ratio Instead of C14:1 to Reduce False-Positive Results for Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency. Int. J. Neonatal Screen, 2023. Source:

-

High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. Source:

-

Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. GeneReviews®. Source:

-

Metabolite accumulation in VLCAD deficiency markedly disrupts mitochondrial bioenergetics and Ca2+ homeostasis in the heart. Biochim Biophys Acta, 2018. Source:

-

Carnitine palmitoyltransferase 1 (CPT1) - Kinetics and Isoforms. Source:

Sources

- 1. Carnitine palmitoyltransferase 1 (CPT1) | Amsterdam UMC [amsterdamumc.nl]

- 2. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 3. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. bevital.no [bevital.no]

- 5. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]

Technical Guide: Characterizing and Mitigating Off-Target Effects of (+/-)-Myristoylcarnitine Chloride

Executive Summary

(+/-)-Myristoylcarnitine chloride (C14-carnitine) is a synthetic long-chain acylcarnitine often utilized as a mitochondrial probe, surfactant, or metabolic standard. While the L-isomer is a physiological intermediate in fatty acid oxidation (FAO), the racemic mixture (+/-) presents a complex toxicological profile.

This guide dissects the off-target effects of this compound, which arise from two distinct physical realities: stereochemical antagonism (the D-isomer acting as an antimetabolite) and amphiphilic toxicity (micellar disruption of lipid bilayers). Researchers must distinguish between specific metabolic modulation and non-specific membrane perturbation to generate reproducible data.

Section 1: Chemical Identity & Physical Properties

Understanding the "switch" between utility and toxicity requires precise knowledge of the compound's physical behavior in solution.

-

Compound: (+/-)-Myristoylcarnitine Chloride

-

Nature: Zwitterionic surfactant (cationic at physiological pH due to quaternary amine).

-

Stereochemistry: Racemic mixture (50% L-isomer, 50% D-isomer).

-

Critical Micelle Concentration (CMC): Estimated at 40–80 µM in physiological saline.

-

Note: This is the "Danger Zone." Below the CMC, the molecule exists as monomers. Above the CMC, it forms micelles that can solubilize membrane proteins and lyse cells.

-

The "Dual-Threat" Mechanism

The following diagram illustrates the two primary modes of off-target action: stereochemical inhibition by the D-isomer and biophysical disruption by the surfactant tail.

Caption: Dual mechanisms of toxicity: D-isomer mediated metabolic inhibition (left) vs. concentration-dependent biophysical membrane disruption (right).

Section 2: Primary Off-Target Mechanisms

Stereochemical Toxicity (The D-Isomer Trap)

The presence of the D-isomer (also known as (+)-myristoylcarnitine) is a major confounding factor. Unlike the L-isomer, the D-isomer is not efficiently metabolized by Carnitine Palmitoyltransferase (CPT) enzymes but retains high affinity for carnitine transporters.

-

Mechanism: Competitive inhibition of the OCTN2 transporter.[1][2]

-

Consequence: The D-isomer blocks the reuptake of endogenous L-carnitine in renal and cardiac cells, leading to a secondary carnitine deficiency. In metabolic assays, this mimics a "blockage" of FAO that is actually an artifact of transport inhibition, not enzymatic regulation.

-

Validation: Effects observed with the racemate must be cross-referenced against pure L-myristoylcarnitine to rule out D-isomer interference.

Membrane Perturbation (The Detergent Effect)

As a single-chain amphiphile, myristoylcarnitine acts as a detergent.

-

Mechanism: At concentrations approaching the CMC (~40-80 µM), monomers insert into the lipid bilayer, increasing membrane curvature and fluidity. At >CMC, mixed micelles form, extracting lipids and proteins from the membrane.

-

Consequence: Non-specific leakage of cytosolic contents (LDH), loss of mitochondrial membrane potential (

), and hemolysis. -

Red Flag: If your "bioactivity" curve is remarkably steep (Hill slope > 5) and occurs only above 50 µM, you are likely observing cell lysis, not signaling.

Electrophysiological Interference (Arrhythmia Risk)

Long-chain acylcarnitines are known to modulate cardiac ion channels, a phenomenon termed "acylcarnitine arrhythmogenesis."

-

Targets:

-

hERG (Kv11.1): Direct blockade or alteration of gating kinetics due to membrane deformation.

-

L-type Calcium Channels (Cav1.2): Increased open probability leading to cytosolic calcium overload.

-

-

Consequence: In isolated cardiomyocytes or patch-clamp assays, this can manifest as Early Afterdepolarizations (EADs) or Action Potential Duration (APD) prolongation. This is a critical off-target liability for drug safety screening.

Pro-inflammatory Signaling (Sterile Inflammation)

Acylcarnitines can activate stress pathways independent of classic receptor binding.

-

Mechanism: Activation of JNK , ERK , and p38 MAPK pathways.[3] This is often driven by intracellular calcium spikes (from the ion channel effects described above) or direct lipid stress.

-

Consequence: Induction of IL-6 and COX-2 expression. In immunological studies, this can be mistaken for specific TLR activation.

Section 3: Experimental Protocols for Validation

To ensure data integrity, every study using (+/-)-myristoylcarnitine chloride must include specific controls to rule out these off-target effects.

Protocol A: Hemolysis Assay (Toxicity Baseline)

Purpose: To define the "safe" concentration window where membrane integrity is preserved.

-

Preparation: Wash human or sheep RBCs 3x in PBS. Resuspend to 2% hematocrit.

-

Dosing: Prepare a dilution series of (+/-)-myristoylcarnitine chloride (1 µM to 500 µM) in PBS.

-

Incubation: Incubate RBCs with compound for 1 hour at 37°C.

-

Quantification: Centrifuge at 1000 x g for 5 min. Measure absorbance of the supernatant at 540 nm (hemoglobin release).

-

Control: 1% Triton X-100 (100% lysis) and Vehicle (0% lysis).

-

Threshold: Any concentration yielding >5% hemolysis is invalid for physiological assays.

Protocol B: CMC Determination (Biophysical Boundary)

Purpose: To verify the aggregation state of the compound in your specific buffer.

-

Probe: Use ANS (8-anilinonaphthalene-1-sulfonate) , a fluorescent probe that glows when bound to hydrophobic pockets (micelles).

-

Setup: Mix 5 µM ANS with increasing concentrations of myristoylcarnitine (0–200 µM).

-

Measurement: Excite at 370 nm, measure emission at 470 nm.

-

Analysis: Plot Fluorescence vs. Concentration. The inflection point (break point) is the CMC.

-

Rule: All cell-based signaling assays should be performed at <0.5x CMC to avoid artifacts.

Protocol C: Stereochemical Control

Purpose: To confirm if the effect is driven by the biologically active L-isomer or the toxic D-isomer.

-

Design: Run the key assay (e.g., FAO flux or cell viability) with three arms:

-

Arm 1: (+/-)-Myristoylcarnitine (Racemate).

-

Arm 2: Pure L-Myristoylcarnitine.

-

Arm 3: Pure D-Carnitine (molar equivalent control).

-

-

Interpretation:

-

If Arm 1 toxicity >> Arm 2, the effect is likely D-isomer mediated (OCTN2 inhibition).

-

If Arm 1 toxicity ≈ Arm 2, the effect is likely biophysical (detergent effect).

-

Section 4: Experimental Workflow Diagram

Use this decision tree to validate "hits" involving myristoylcarnitine.

Caption: Step-by-step validation workflow to distinguish specific bioactivity from off-target toxicity.

References

-

Critical Micellar Concentration and Phase Transitions of Stearoylcarnitine. Source: Biophysical Journal / NIH URL:[Link]

-

Acylcarnitines: Old Actors Auditioning for New Roles in Metabolic Physiology. Source: Nature Reviews Endocrinology / NIH PMC URL:[Link]

-

Long-chain Acylcarnitines Activate Cell Stress and Myokine Release in C2C12 Myotubes. Source: American Journal of Physiology-Endocrinology and Metabolism URL:[Link]

-

Functional Differences Between L- and D-Carnitine in Metabolic Regulation. Source: British Journal of Nutrition / PubMed URL:[Link]

-

Inhibition of OCTN2-Mediated Transport of Carnitine by Etoposide (Mechanism of Transport Inhibition). Source: Molecular Cancer Therapeutics / NIH PMC URL:[Link]

-

Long-Chain Acylcarnitines Regulate the hERG Channel. Source: PLOS ONE / NIH PMC URL:[Link]

Sources

In-Depth Technical Guide: In Vivo Synthesis Pathway of Myristoylcarnitine

Executive Summary

Myristoylcarnitine (Tetradecanoylcarnitine; C14-carnitine) is a long-chain acylcarnitine ester serving as a critical transport metabolite in mitochondrial fatty acid

The in vivo synthesis of myristoylcarnitine is catalyzed by Carnitine Palmitoyltransferase 1 (CPT1) located on the outer mitochondrial membrane. This reaction is the rate-limiting step in the oxidation of long-chain fatty acids. Elevated plasma concentrations of myristoylcarnitine are a specific diagnostic biomarker for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency , an inborn error of metabolism.

Biochemical Synthesis Pathway

The generation of myristoylcarnitine is not an isolated event but a coordinated sequence involving activation, esterification, and translocation.

Step 1: Substrate Activation (Cytosol)

Before myristic acid can enter the carnitine shuttle, it must be activated to a high-energy thioester.

-

Enzyme: Long-chain Acyl-CoA Synthetase (ACSL).

-

Reaction:

-

Localization: Cytosolic surface of the Outer Mitochondrial Membrane (OMM) and Endoplasmic Reticulum.

-

Mechanistic Insight: The formation of Myristoyl-CoA traps the fatty acid within the cell, preventing efflux.

Step 2: The Synthesis Reaction (Outer Mitochondrial Membrane)

This is the definitive step where myristoylcarnitine is synthesized.

-

Enzyme: Carnitine Palmitoyltransferase 1 (CPT1) .[1][2][3]

-

Isoforms: CPT1A (Liver/Kidney), CPT1B (Muscle/Heart), CPT1C (Brain).

-

-

Reaction:

-

Kinetics: While named "Palmitoyltransferase" due to peak specificity for C16:0, CPT1 exhibits high catalytic efficiency for C14:0 (Myristoyl-CoA).

-

Regulation: This step is allosterically inhibited by Malonyl-CoA , the product of Acetyl-CoA Carboxylase (ACC), ensuring FAO is suppressed during lipid biosynthesis.

Step 3: Translocation (Intermembrane Space to Matrix)

Once synthesized, myristoylcarnitine must traverse the IMM.

-

Transporter: Carnitine-Acylcarnitine Translocase (CACT / SLC25A20) .

-

Mechanism: An antiporter mechanism that exchanges one molecule of cytosolic myristoylcarnitine for one molecule of mitochondrial free carnitine.

Step 4: Retro-Conversion (Mitochondrial Matrix)

To enter

-

Enzyme: Carnitine Palmitoyltransferase 2 (CPT2) .[3]

-

Reaction:

-

Fate: The regenerated Myristoyl-CoA is immediately channeled into the

-oxidation spiral, starting with Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD).

Visualization: The Myristoylcarnitine Shuttle

The following diagram illustrates the compartmentalized synthesis and transport flow.

Caption: Compartmentalized synthesis and transport of myristoylcarnitine across the mitochondrial membranes.

Analytical Quantification (LC-MS/MS)

Quantification of myristoylcarnitine is standard in clinical metabolomics using Flow Injection Analysis (FIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology Overview

-

Technique: Electrospray Ionization (ESI) in Positive Ion Mode.[4]

-

Sample Type: Plasma, Serum, or Dried Blood Spots (DBS).

-

Sample Preparation: Protein precipitation with Methanol (containing internal standards). Derivatization (formation of butyl esters) is optional but common to increase sensitivity.

Mass Spectrometry Parameters

The following table details the specific transitions for Myristoylcarnitine (C14) and its internal standard.

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell Time (ms) |

| Myristoylcarnitine (C14) | 372.3 | 85.1 | 35 | 50 |

| d9-Myristoylcarnitine (IS) | 381.3 | 85.1 | 35 | 50 |

Note: The product ion at m/z 85 corresponds to the characteristic fragment of the carnitine backbone (

Clinical Significance: VLCAD Deficiency[6][7][8][9]

Myristoylcarnitine is a pivotal biomarker for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency .

Mechanism of Accumulation[9]

-

Blockage: In VLCAD deficiency, the mitochondrial enzyme responsible for the first step of

-oxidation for C14-C20 fatty acids is defective. -

Backlog: Myristoyl-CoA accumulates within the mitochondrial matrix.

-

Reversal: The accumulated Myristoyl-CoA is converted back into Myristoylcarnitine by CPT2 (driving the reaction in reverse due to mass action).

-

Efflux: Myristoylcarnitine is exported via CACT into the cytosol and subsequently enters the bloodstream.

Diagnostic Profile[5][7][8][10]

-

Primary Marker: Elevated C14:1-Carnitine (Tetradecenoylcarnitine).

-

Secondary Marker: Elevated C14:0-Carnitine (Myristoylcarnitine) .

-

Ratio: An elevated (C14:1 / C12:1) ratio is highly specific for VLCAD deficiency.

References

-

McGarry, J. D., & Brown, N. F. (1997). The mitochondrial carnitine palmitoyltransferase system.[1][2][5][6][7] From concept to molecular analysis. European Journal of Biochemistry. Link

-

Bonnefont, J. P., et al. (2004).[8] Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects. Molecular Aspects of Medicine. Link

-

Violante, S., et al. (2013). Carnitine palmitoyltransferase 2 deficiency: a clinical, biochemical, and molecular review. Biochimica et Biophysica Acta. Link

-

Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Link

-

Leslie, N. D., et al. (2025). Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency.[9] GeneReviews. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of octylglucoside and triton X-100 on the kinetics and specificity of carnitine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Demonstration of N- and C-terminal domain intramolecular interactions in rat liver carnitine palmitoyltransferase 1 that determine its degree of malonyl-CoA sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Analysis of Myristoylcarnitine (C14) in Tissue Homogenates via LC-MS/MS

Executive Summary

Myristoylcarnitine (C14-carnitine) is a critical biomarker for mitochondrial fatty acid